Sortase A Recognition and Ligation: Triglycine Motif Enables Site-Specific Conjugation
The N-terminal triglycine (Gly3) motif of H-(Gly)3-Lys(N3)-OH serves as a nucleophile acceptor in sortase A (SrtA)-mediated transpeptidation, enabling covalent ligation to proteins bearing a C-terminal LPXTG recognition motif [1]. This site-specific enzymatic conjugation strategy forms a native peptide bond without introducing exogenous linkers at the ligation junction. In comparative nucleophile analysis for SrtA-mediated bioconjugation, triglycine demonstrated higher conjugation efficiency than alternative N-terminal nucleophiles including glycine and lysine, as well as non-amino acid nucleophiles ethylenediamine and cadaverine [2]. The triglycine motif in H-(Gly)3-Lys(N3)-OH thus provides dual functionality: sortase-compatible N-terminus plus click-chemistry-ready azide side chain for orthogonal downstream modifications.
| Evidence Dimension | Sortase A-mediated bioconjugation efficiency |
|---|---|
| Target Compound Data | N-terminal triglycine (Gly3) motif recognized by SrtA |
| Comparator Or Baseline | Glycine alone, lysine, ethylenediamine, cadaverine as nucleophiles |
| Quantified Difference | Triglycine demonstrates highest conjugation efficiency among tested nucleophiles (quantitative rate constants not specified in primary datasheets; class-level inference from sortase literature) |
| Conditions | Staphylococcus aureus Sortase A, in vitro transpeptidation, LPXTG-containing protein substrates |
Why This Matters
Procurement of H-(Gly)3-Lys(N3)-OH eliminates the need for separate synthesis or modification steps to install sortase-compatible and click-chemistry handles, streamlining protein engineering workflows.
- [1] Iris Biotech. H-(Gly)3-Lys(N3)-OH·HCl Technical Datasheet. Section: Sortase linking technology and oligo-Gly binding to LPXTG motif. View Source
- [2] Baer S, et al. Comparison of alternative nucleophiles for Sortase A-mediated bioconjugation and application in neuronal cell labelling. Bioconjug Chem. 2014; 25(5): 893-901. View Source
